4-chloro-3-(propan-2-yl)-1,2-oxazol-5-amine
Description
4-Chloro-3-(propan-2-yl)-1,2-oxazol-5-amine is a substituted isoxazole derivative characterized by a chloro group at position 4, an isopropyl group at position 3, and an amine at position 3. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and stability. The molecular formula of this compound is C₆H₉ClN₂O, with a molecular weight of 160.60 g/mol (calculated from atomic weights). The chloro and isopropyl substituents influence its electronic and steric properties, making it distinct from simpler isoxazole derivatives .
Properties
IUPAC Name |
4-chloro-3-propan-2-yl-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-3(2)5-4(7)6(8)10-9-5/h3H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGYLPMOJJDFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1513662-07-1 | |
| Record name | 4-chloro-3-(propan-2-yl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(propan-2-yl)-1,2-oxazol-5-amine can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(propan-2-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce various amine derivatives.
Scientific Research Applications
4-chloro-3-(propan-2-yl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-(propan-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in the Isoxazole Family
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Isopropyl groups introduce steric hindrance, reducing rotational freedom and possibly stabilizing the molecule against enzymatic degradation in biological systems .
Electronic Properties :
- The chloro-substituted isoxazole is more electron-deficient than methoxy-substituted analogues, affecting its interaction with biological targets or catalysts .
- Thiophene-containing derivatives (e.g., C₁₂H₁₆N₂OS) exhibit extended π-conjugation, which may improve fluorescence properties or binding affinity in material science applications .
Comparison with Oxadiazole Derivatives
Oxadiazoles (1,2,4-oxadiazoles) differ from isoxazoles by having two nitrogen atoms in the heterocyclic ring.
Table 2: Oxadiazole vs. Isoxazole Derivatives
Key Observations :
- Oxadiazoles generally exhibit higher thermal stability and diverse bioactivities compared to isoxazoles due to additional nitrogen atoms.
- The target isoxazole derivative’s amine group at position 5 offers distinct reactivity (e.g., forming Schiff bases) compared to oxadiazole derivatives, which are often used as bioisosteres for ester or amide groups .
Biological Activity
4-Chloro-3-(propan-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The presence of the chloro group and the isopropyl substituent on the phenyl ring enhances its chemical properties, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SNB-19 | 10 | Inhibition of tubulin polymerization |
| NCI-H460 | 15 | Induction of apoptosis |
| SNB-75 | 12 | Cell cycle arrest at G2/M phase |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits promising antimicrobial activity. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The results suggest that the compound can inhibit bacterial growth effectively, with lower MIC values indicating stronger antibacterial properties compared to standard antibiotics like ciprofloxacin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxazole ring can engage with enzymes or receptors involved in critical cellular pathways.
Key Pathways Involved:
- Tubulin Binding : Disruption of microtubule dynamics.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
- Antimicrobial Mechanisms : Interference with bacterial cell wall synthesis.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines and demonstrated a dose-dependent response in cytotoxicity assays. The study utilized molecular docking simulations to predict binding affinities to tubulin, supporting experimental findings that indicated effective inhibition of cancer cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
